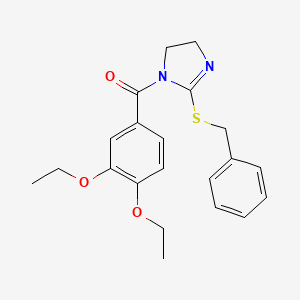

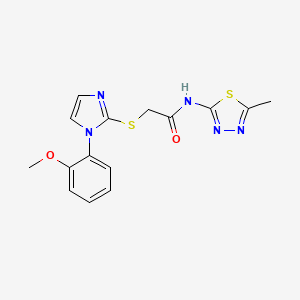

![molecular formula C26H28N4O3S B3012407 N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1115457-97-0](/img/structure/B3012407.png)

N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide" is a complex organic molecule that may have potential biological activity due to its structural features. The presence of a pyrrolopyrimidinyl moiety, an ethoxyphenyl group, and a thioacetamide linkage suggests that this compound could be designed for specific biological targets, such as receptors or enzymes.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by functional group modifications. For instance, the synthesis of N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides involves the preparation of pyrrolo[2,1-b]thiazole derivatives, which are then aminated with primary aliphatic amines to yield the final products . Similarly, the synthesis of the compound would likely involve building the pyrrolopyrimidinyl core, introducing the phenyl and ethoxyphenyl groups, and finally attaching the thioacetamide moiety.

Molecular Structure Analysis

The molecular structure of such compounds is crucial for their biological activity. The stereochemistry, the presence of aromatic systems, and heterocyclic components play a significant role in the interaction with biological targets. For example, the substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold influence the antagonistic profile on the A3 adenosine receptor . The molecular structure of the compound , with its pyrrolopyrimidinyl core and phenyl substituents, could be analyzed for potential receptor binding and selectivity.

Chemical Reactions Analysis

Compounds with acetamide groups can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution. The reactivity of the thioacetamide group in the compound could be explored for further derivatization or for the release of pharmacophores under physiological conditions. The chemical reactivity of related compounds has been explored in the context of opioid kappa agonists, where different substituents on the acetamide nitrogen were investigated for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability of the compound are essential for its application as a potential therapeutic agent. The compound's lipophilicity, conferred by the ethoxyphenyl and phenyl groups, would affect its absorption and distribution in biological systems. The properties of similar compounds, such as the 2-chloro N-aryl substituted acetamide derivatives, have been characterized by various spectroscopic methods and elemental analysis, which are critical for understanding their behavior in biological assays .

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

A variety of compounds structurally related to N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and evaluated for their potential therapeutic applications, notably in the fields of antitumor and antimicrobial activities.

Synthesis and Evaluation of Antitumor Activity : Research into thienopyrimidine and thienotriazolopyrimidine derivatives highlights the synthesis of novel compounds with significant antitumor properties. These derivatives exhibit potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Antimicrobial Activity of Thienopyrimidine Linked Rhodanine Derivatives : Another study presents the synthesis of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives, showcasing their in vitro antimicrobial activity. Compounds within this series demonstrated antibacterial potency against various bacterial strains, including E. coli and B. subtilis, with minimum inhibitory concentrations (MICs) indicating strong antimicrobial efficacy (Kerru et al., 2019).

Eigenschaften

IUPAC Name |

N-(4-ethoxyphenyl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3S/c1-4-15-30-25(32)24-23(21(16-29(24)3)18-9-7-6-8-10-18)28-26(30)34-17-22(31)27-19-11-13-20(14-12-19)33-5-2/h6-14,16H,4-5,15,17H2,1-3H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSFXSICSUIIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-chlorophenyl)-2-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-2-methylpropanamide](/img/structure/B3012330.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-fluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012335.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)